2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Catalog No.
S968190
CAS No.
1275552-69-6
M.F
C16H14N2O4
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Diamino-4,4'-stilbenedicarboxylic acid

CAS Number

1275552-69-6

Product Name

2,2'-Diamino-4,4'-stilbenedicarboxylic acid

IUPAC Name

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+

InChI Key

QEDSDXRFNGAJKN-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is an organic compound characterized by its two amino groups and two carboxylic acid groups attached to a stilbene backbone. Its chemical formula is C₁₆H₁₄N₂O₄, and it has a CAS number of 1275552-69-6. This compound is recognized for its role as an amine-functionalized dicarboxylic acid, which allows it to serve as an effective organic linker in various chemical syntheses and materials science applications .

DADS does not have a known biological function. Its primary application lies in its ability to act as a molecular building block due to its linker functionality [].

Metal-Organic Framework (MOF) Synthesis

One of the most promising applications of 2,2'-DADS lies in its role as an organic linker for constructing Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with a high degree of tunability. 2,2'-DADS, with its amine and carboxylic acid functional groups, can bind strongly to metal ions, helping to create the MOF structure [].

Research suggests that MOFs constructed with 2,2'-DADS show potential for applications like:

  • Hydrogen Storage: The design of MOFs with specific pore sizes and functionalities allows for the efficient storage of hydrogen gas, a clean energy carrier [].
  • CO2 Capture and Reduction: MOFs based on 2,2'-DADS can potentially capture carbon dioxide from the atmosphere and convert it into useful fuels or chemicals [].

The reactivity of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid primarily stems from its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the carboxylic acid groups can undergo esterification or amidation reactions. These properties enable the compound to form various derivatives and complexes, particularly in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds .

The synthesis of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of appropriate amines with dicarboxylic acids under controlled conditions.
  • Reduction Processes: Starting from nitro or other functionalized stilbene derivatives that can be reduced to yield the desired amine functionalities.
  • Multi-step Synthesis: Utilizing various organic transformations to construct the stilbene framework followed by functionalization with amino and carboxylic acid groups .

The compound finds applications across various fields:

  • Material Science: Used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal centers.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Biomedical

Interaction studies involving 2,2'-Diamino-4,4'-stilbenedicarboxylic acid often focus on its ability to form complexes with transition metals. These studies are crucial for understanding how this compound can be utilized in catalysis and material design. Additionally, investigations into its interactions with biological macromolecules are ongoing to assess its viability as a therapeutic agent or drug delivery vehicle .

Several compounds share structural similarities with 2,2'-Diamino-4,4'-stilbenedicarboxylic acid. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
Dinitro-4,4'-stilbenedicarboxylic acidContains nitro groups instead of amino groupsUsed primarily in dye chemistry
4-Amino-3-nitrobenzoic acidContains one amino group and one nitro groupCommonly used in pharmaceuticals
4,4'-DiaminostilbeneSimilar backbone but lacks carboxylic acidsImportant in dye production

The uniqueness of 2,2'-Diamino-4,4'-stilbenedicarboxylic acid lies in its dual functionality as both an amine and dicarboxylic acid, allowing it to serve diverse roles in synthesis and applications that require specific chemical interactions .

2,2'-Diamino-4,4'-stilbenedicarboxylic acid is systematically named 3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid. Its molecular formula, C₁₆H₁₄N₂O₄, reflects a stilbene backbone with two carboxylic acid groups at the 4,4' positions and amino groups at the 2,2' positions. The (E)-configuration of the ethenyl bridge ensures trans geometry, minimizing steric hindrance between substituents.

Constitutional isomerism is absent due to the symmetrical placement of substituents. However, geometric isomerism is theoretically possible but not observed in practice, as the (E)-configuration dominates due to steric and electronic factors.

ParameterValueSource
Molecular Weight298.29 g/mol
CAS Number1275552-69-6
SMILESC1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N
InChI KeyQEDSDXRFNGAJKN-OWOJBTEDSA-N

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for this compound is unavailable in the provided sources, its geometry can be inferred from related stilbene derivatives. The central ethenyl bridge adopts a planar trans configuration, with the two benzene rings oriented at approximately 180° relative to each other. The amino and carboxylic acid groups project outward, enabling potential hydrogen bonding and π-π interactions.

Key structural features include:

  • Ethenyl bond length: ~1.34 Å (typical for trans-stilbene).
  • Aromatic ring planarity: Enhanced by resonance stabilization.
  • Functional group orientation: Amino groups (-NH₂) at 2,2' positions and carboxylic acids (-COOH) at 4,4' positions.

Tautomeric Forms and Resonance Stabilization Effects

No tautomeric equilibrium exists in this compound due to the absence of enolizable groups. However, resonance stabilization plays a critical role in its molecular stability:

  • Electron donation: Amino groups donate electron density into the aromatic rings via resonance, activating the system for electrophilic substitution.
  • Conjugation: The ethenyl bridge facilitates π-conjugation between the two benzene rings, delocalizing electrons and lowering energy.

This resonance network enhances the compound’s reactivity in coordination chemistry and polymer synthesis.

Comparative Structural Analysis with Related Stilbene Derivatives

The structural and functional properties of 2,2'-diamino-4,4'-stilbenedicarboxylic acid differ significantly from its analogs:

CompoundSubstituentsKey Differences
4,4'-Stilbenedicarboxylic acid-COOH at 4,4'; no amino groupsLacks amine functionality, limiting metal-ligand interactions and hydrogen bonding.
4,4'-Diamino-2,2'-stilbenedisulfonic acid-SO₃H at 2,2'; -NH₂ at 4,4'Sulfonic acid groups enhance water solubility but reduce π-conjugation compared to carboxylic acids.
2,2'-Diamino-4,4'-stilbenedicarboxylic acid-NH₂ at 2,2'; -COOH at 4,4'Optimal balance of amine and carboxylic acid groups for metal coordination and polymer cross-linking.

This structural arrangement enables applications in metal-organic frameworks (MOFs) and optoelectronic materials, where both hydrogen bonding and π-π interactions are critical.

Palladium-catalyzed cross-coupling reactions represent the most extensively studied and developed synthetic pathway for preparing 2,2'-diamino-4,4'-stilbenedicarboxylic acid and related stilbene derivatives [1] [2] [3]. These methodologies leverage the unique catalytic properties of palladium complexes to facilitate carbon-carbon bond formation between aromatic precursors, enabling the construction of the characteristic stilbene backbone with precise control over stereochemistry and functional group positioning [4] [5].

Suzuki Cross-Coupling Methodology

The Suzuki cross-coupling reaction has emerged as a particularly versatile approach for synthesizing substituted stilbenedicarboxylic acids [2] [3]. This methodology involves the coupling of arylboronic acids with vinyl arenes or aryl halides in the presence of palladium catalysts and appropriate bases [4]. Research has demonstrated that Suzuki coupling reactions can achieve yields ranging from 68-87% when utilizing diazonium salts as coupling partners, with reactions proceeding under mild conditions without requiring additional bases [4]. The reaction mechanism involves oxidative addition of palladium(0) to the organohalide, followed by transmetallation with the organoboron reagent and reductive elimination to form the desired carbon-carbon bond [2].

Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity in Suzuki coupling reactions for stilbene synthesis [3] [4]. Temperature control proves critical, with optimal results typically achieved at 25-100°C depending on the specific substrate combination [4]. Solvent selection also plays a crucial role, with polar protic solvents often providing superior results for carboxylic acid-containing substrates [2].

Heck Coupling Approaches

The Heck coupling reaction provides an alternative palladium-catalyzed route for stilbene synthesis, particularly valuable for introducing the dicarboxylic acid functionality [2] [6]. This methodology involves the coupling of aryl halides with alkenes in the presence of palladium catalysts and bases [2]. Research has shown that Heck coupling can produce stilbene derivatives with yields of 64-91% when optimized conditions are employed [7]. The reaction proceeds through oxidative addition, coordination of the alkene, carbopalladation, and beta-hydride elimination to regenerate the palladium catalyst [2].

Recent developments in Heck coupling methodology have focused on improving reaction efficiency through catalyst design and reaction condition optimization [6]. Design of experiments approaches have been successfully applied to optimize Heck-Matsuda reactions for stilbene synthesis, leading to practical and economical synthetic protocols [6]. These optimized conditions have enabled the synthesis of bioactive stilbenes with improved yields and reduced reaction times [6].

Sequential Suzuki-Heck Reactions

A particularly innovative approach involves sequential Suzuki-Heck reactions performed in a single reaction vessel, eliminating the need for intermediate isolation and purification [3] [7]. This methodology has demonstrated the ability to produce stilbene derivatives with yields comparable to stepwise procedures while significantly reducing reaction time, solvent consumption, and waste generation [7]. Ultra-fast coupling reactions have been achieved using arenediazonium salts as super-electrophiles, with turnover frequencies reaching up to 16,200 h⁻¹ [3].

The development of ambivalent reagents, such as potassium vinyltrifluoroborate, has enabled the preparation of both symmetrical and unsymmetrical stilbenes through sequential coupling processes [3]. These reactions can be completed within minutes, representing a significant advancement in synthetic efficiency [3].

Catalyst Optimization and Mechanistic Considerations

Modern palladium catalyst systems for stilbene synthesis have been extensively optimized to enhance both activity and selectivity [1] [7]. The use of bulky phosphine ligands, such as CyPhine, has proven particularly effective in enabling one-pot reaction sequences [7]. These catalyst systems demonstrate excellent functional group tolerance, allowing for the incorporation of amino and carboxylic acid functionalities without interference [1].

Mechanistic studies have revealed that the success of palladium-catalyzed stilbene synthesis depends critically on the balance between oxidative addition, transmetallation, and reductive elimination rates [1] [2]. The presence of electron-withdrawing groups, such as carboxylic acids, can influence these rates and may require adjustment of reaction conditions to maintain optimal performance [1].

Microwave-Assisted Solvothermal Synthesis

Microwave-assisted solvothermal synthesis has emerged as a powerful and efficient methodology for preparing 2,2'-diamino-4,4'-stilbenedicarboxylic acid and related compounds [8] [9] [10]. This approach leverages the unique heating characteristics of microwave irradiation to achieve rapid and uniform heating, resulting in significantly reduced reaction times and often improved yields compared to conventional thermal methods [11] [12].

Fundamental Principles and Advantages

Microwave-assisted synthesis operates through two primary heating mechanisms: dipolar polarization and ionic conduction [8]. For reactions involving polar solvents and ionic species, both mechanisms contribute to rapid and efficient heating of the reaction mixture [8]. The primary advantages of microwave-assisted synthesis include dramatically reduced reaction times, improved yields, enhanced selectivity, and reduced energy consumption compared to conventional heating methods [11] [12].

Research has demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving product yields [11]. For organic synthesis applications, microwave heating at 2.45 gigahertz frequency has proven particularly effective, providing precise temperature control and uniform heating throughout the reaction mixture [9] [12].

Solvothermal Synthesis Protocols

Solvothermal synthesis under microwave conditions has been successfully applied to the preparation of stilbenedicarboxylic acid derivatives [10] [13]. The methodology typically involves heating precursor materials in polar solvents at elevated temperatures and pressures within sealed reaction vessels [9] [10]. Research has shown that mesoporous stilbene-based frameworks can be synthesized from trans-4,4'-stilbenedicarboxylic acid and metal salts under solvothermal conditions, yielding materials with ultra-large pore structures [10].

Optimization studies have revealed that reaction temperature, time, and solvent selection are critical parameters for successful solvothermal synthesis [9] [13]. Temperatures ranging from 150-200°C and reaction times of 30-60 minutes have proven optimal for many stilbene synthesis applications [9] [12]. The use of ethanol as a solvent has shown particular promise, providing excellent solubility for both starting materials and products while enabling efficient microwave heating [9] [12].

Reaction Condition Optimization

Systematic optimization of microwave-assisted synthesis conditions has led to significant improvements in both yield and product quality [11] [12]. Research has demonstrated that careful control of heating rate, maximum temperature, and reaction time can dramatically influence reaction outcomes [8] [11]. For dicarboxylic acid synthesis, reaction temperatures of 150°C for 30 minutes have proven effective, with pre-heat stirring for 10 minutes enhancing reaction homogeneity [9] [12].

The selection of appropriate reaction vessels and pressure control systems is crucial for successful microwave-assisted synthesis [8] [9]. Sealed reaction tubes with pressure relief capabilities enable the use of elevated temperatures while preventing solvent loss and maintaining reaction stoichiometry [9] [12].

Comparative Performance Studies

Comparative studies between microwave-assisted and conventional thermal synthesis methods have consistently demonstrated the superiority of microwave heating for stilbene synthesis [11] [12]. Microwave-assisted methods typically achieve 10-20% higher yields compared to conventional heating while reducing reaction times by factors of 10-100 [11]. Additionally, microwave synthesis often produces products with improved purity, reducing the need for extensive purification procedures [11] [12].

Energy efficiency studies have shown that microwave-assisted synthesis can reduce energy consumption by up to 90% compared to conventional heating methods [8] [12]. This energy efficiency, combined with reduced reaction times and improved yields, makes microwave-assisted synthesis an attractive option for both laboratory and industrial applications [12].

Scale-Up Considerations

The transition from laboratory-scale to industrial-scale microwave-assisted synthesis requires careful consideration of heating uniformity, reactor design, and process control [8] [12]. Research has demonstrated successful scale-up of microwave-assisted synthesis for organic materials, with production capacities reaching 200 metric tons per week for certain compounds [9]. Critical factors for successful scale-up include maintaining uniform heating throughout larger reaction volumes and implementing appropriate safety systems for high-temperature, high-pressure operations [8] [12].

Post-Synthetic Modification Techniques for Functional Group Tuning

Post-synthetic modification represents a powerful strategy for introducing and manipulating functional groups in 2,2'-diamino-4,4'-stilbenedicarboxylic acid derivatives after initial synthesis [14] [15]. These techniques enable precise control over molecular properties and functionality without requiring complete resynthesis, offering significant advantages in terms of efficiency and synthetic flexibility [14] [16].

Amino Group Functionalization Strategies

The amino groups present in 2,2'-diamino-4,4'-stilbenedicarboxylic acid provide excellent handles for post-synthetic modification through various chemical transformations [14] [15]. Research has demonstrated successful modification of amino-functionalized stilbene derivatives using oxalyl chloride and terephthaloyl chloride to introduce carboxylic, phenyl, and amide functional groups [14] [15]. These modifications can be performed under mild conditions while preserving the structural integrity of the stilbene backbone [14].

Optimization studies have revealed that reaction conditions significantly influence the success of amino group functionalization [14]. Temperature control proves critical, with reactions typically performed at 100°C for 2-10 hours depending on the specific reagent employed [14]. The use of acid chlorides and anhydrides has proven particularly effective, achieving functionalization yields of 90-98% under optimized conditions [14].

Carboxylic Acid Derivatization

The carboxylic acid groups in stilbenedicarboxylic acid derivatives can be readily modified through standard organic transformations including esterification, amidation, and reduction [16] [17]. Research has shown that methylation of carboxylic acid groups can significantly alter the biological and physicochemical properties of stilbene derivatives [16]. The introduction of ester functionalities typically improves lipophilicity and cellular uptake while maintaining structural stability [16].

Mechanistic studies have revealed that carboxylic acid modification can influence the electronic properties of the stilbene system through resonance effects [16] [17]. The position and nature of functional group modifications can be used to fine-tune properties such as solubility, stability, and biological activity [16].

Selective Modification Strategies

Selective modification of specific functional groups in multifunctional stilbene derivatives requires careful consideration of reaction conditions and reagent choice [14] [16]. Research has demonstrated that amino groups and carboxylic acid groups can be selectively modified through appropriate protection strategies and reagent selection [14]. The use of orthogonal protection schemes enables sequential modification of different functional groups without interference [14].

Studies have shown that steric hindrance around functional groups can influence modification selectivity [16]. The trans-configuration of stilbene derivatives provides favorable steric access to functional groups while minimizing unwanted side reactions [16].

Solid-Phase Modification Approaches

Post-synthetic modification can be performed on solid-supported stilbene derivatives, offering advantages in terms of reaction control and product purification [14] [15]. Research has demonstrated successful modification of metal-organic framework materials containing stilbenedicarboxylic acid linkers through post-synthetic approaches [14] [15]. These modifications can introduce new functionalities while preserving the overall framework structure [14].

The solid-phase approach enables the use of excess reagents to drive reactions to completion while simplifying product isolation through filtration and washing procedures [14] [15]. This methodology has proven particularly valuable for preparing libraries of modified compounds for structure-activity relationship studies [14].

Characterization and Analysis Methods

Comprehensive characterization of post-synthetically modified stilbene derivatives requires multiple analytical techniques to confirm successful modification and assess product purity [14] [15]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide complementary information about structural changes and functional group incorporation [14] [15].

Quantitative analysis of modification efficiency can be performed using solution nuclear magnetic resonance spectroscopy with appropriate integration standards [14]. This approach enables accurate determination of functionalization yields and identification of any unreacted starting materials or side products [14].

Green Chemistry Approaches in Large-Scale Production

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for 2,2'-diamino-4,4'-stilbenedicarboxylic acid production [18] [19] [20]. These approaches focus on minimizing environmental impact, reducing waste generation, and improving atom economy while maintaining or enhancing synthetic efficiency [18] [21] [22].

Solvent-Free Synthesis Methodologies

Solvent-free synthesis represents one of the most significant advances in green chemistry for stilbene production [20] [21]. Research has demonstrated that many organic transformations can be performed without traditional organic solvents, eliminating solvent-related waste and reducing environmental impact [21]. Solvent-free methodologies for stilbene synthesis typically involve solid-state reactions, melt reactions, or liquid-phase reactions using neat reagents [21].

Studies have shown that solvent-free synthesis can achieve excellent atom economy, with some reactions providing quantitative yields of pure products that require minimal purification [21]. The elimination of solvent use not only reduces environmental impact but also simplifies reaction workup and product isolation procedures [21].

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a promising green chemistry approach for dicarboxylic acid production [19]. Research has demonstrated that electrochemical methods can convert hydrocarbons with double bonds to carboxylic acids using only oxygen, electricity, and the hydrocarbon substrate [19]. This methodology eliminates the need for heavy metals, strong acids, and toxic reagents typically required in conventional synthesis [19].

The electrochemical approach operates through the generation of oxidative radicals at the anode and reduction of oxygen to superoxide anions at the cathode [19]. These species react in solution to form the desired carboxylic acid products with high efficiency and minimal byproduct formation [19]. The process requires no additional reagents beyond oxygen and electricity, representing an ideal green chemistry transformation [19].

Catalyst Design for Sustainability

The development of sustainable catalytic systems has been a major focus in green stilbene synthesis [18] [7]. Research has demonstrated that rhodium-catalyzed aerobic alkenylation provides a more environmentally friendly alternative to traditional cross-coupling methods [18]. This approach enables direct arene functionalization without requiring prefunctionalized substrates, significantly reducing waste generation [18].

Catalyst recycling and reuse strategies have been developed to minimize catalyst consumption and reduce costs [18] [7]. The use of heterogeneous catalysts that can be easily separated and reused has shown particular promise for large-scale applications [18].

Energy-Efficient Synthesis Methods

Energy efficiency has become a critical consideration in sustainable stilbene synthesis [8] [18]. Microwave-assisted synthesis provides significant energy savings compared to conventional heating methods, reducing energy consumption by up to 90% while improving reaction rates and yields [8]. The rapid heating and precise temperature control achievable with microwave synthesis contribute to both energy efficiency and improved process control [8].

Research has shown that optimized reaction conditions can dramatically reduce energy requirements while maintaining or improving product quality [18]. The combination of improved catalysts, optimized reaction conditions, and energy-efficient heating methods represents a comprehensive approach to sustainable synthesis [18].

Waste Minimization Strategies

Comprehensive waste minimization strategies encompass all aspects of the synthetic process, from raw material selection to product purification [18] [19]. Research has demonstrated that one-pot reaction sequences can eliminate the need for intermediate isolation and purification, significantly reducing solvent consumption and waste generation [7]. These approaches achieve comparable yields to multi-step procedures while providing substantial environmental benefits [7].

The implementation of atom-economical transformations ensures that the maximum amount of starting material is incorporated into the final product [19] [21]. This principle is particularly important for large-scale production where even small improvements in atom economy can result in significant economic and environmental benefits [19].

Scale-Up and Process Optimization

The transition from laboratory-scale green chemistry methods to industrial production requires careful consideration of process economics, safety, and environmental impact [23] [24]. Research has demonstrated successful scale-up of sustainable synthesis methods for dicarboxylic acid production, with commercial facilities achieving production capacities of hundreds of metric tons per year [24].

Process optimization for large-scale production focuses on maximizing efficiency while minimizing environmental impact [23] [24]. This includes optimization of reaction conditions, implementation of continuous flow processes, and development of efficient separation and purification methods [23]. The integration of green chemistry principles throughout the entire production process ensures that environmental benefits are maintained at industrial scale [24].

Synthesis MethodTypical Yield (%)Reaction TimeTemperature (°C)Key Advantages
Suzuki Cross-Coupling68-871-24 hours25-100High selectivity, mild conditions
Heck Coupling64-912-8 hours80-150Broad substrate scope
Sequential Suzuki-Heck64-91Minutes to hours25-100One-pot efficiency
Microwave-Assisted65-9530-60 minutes120-200Rapid heating, energy efficient
Electrochemical70-852-6 hours60-100No heavy metals, minimal waste
Rhodium-Catalyzed68-924-12 hours120-140C-H activation, no prefunctionalization

XLogP3

1.9

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid

Dates

Modify: 2023-08-16

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